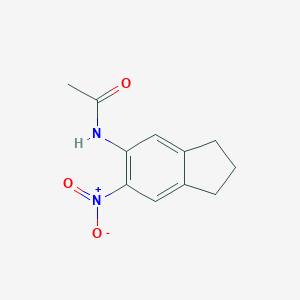
N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide
概要
説明
N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide is an organic compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol. This compound is characterized by the presence of an acetamido group and a nitro group attached to an indan ring system. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
準備方法
One common synthetic route involves the nitration of indan to form 5-nitroindan, which is then acetylated to produce N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide. The reaction conditions typically involve the use of nitric acid for nitration and acetic anhydride for acetylation. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
類似化合物との比較
N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide can be compared with other similar compounds, such as:
5-Acetamido-2-nitroindan: Similar structure but with the nitro group in a different position.
6-Acetamido-5-nitroindan: Similar structure but with the acetamido and nitro groups swapped.
5-Nitroindan: Lacks the acetamido group, making it less complex.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules .
特性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
N-(6-nitro-2,3-dihydro-1H-inden-5-yl)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)12-10-5-8-3-2-4-9(8)6-11(10)13(15)16/h5-6H,2-4H2,1H3,(H,12,14) |
InChIキー |
HXPPAQKBNKPAMW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C2CCCC2=C1)[N+](=O)[O-] |
正規SMILES |
CC(=O)NC1=C(C=C2CCCC2=C1)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















